molecular formula C12H12N2O B13718272 3-Amino-N-cyclopropyl-5-ethynylbenzamide

3-Amino-N-cyclopropyl-5-ethynylbenzamide

Cat. No.: B13718272
M. Wt: 200.24 g/mol
InChI Key: HVCBQKCODJRNNA-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-5-ethynylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, a cyclopropyl group, and an ethynyl group attached to a benzamide core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclopropyl-5-ethynylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable cyclopropylating agent is used.

    Addition of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopropyl-5-ethynylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Amino-N-cyclopropyl-5-ethynylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclopropyl-5-ethynylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclopropyl group.

    3-Amino-N-cyclopropyl-5-[(trimethylsilyl)ethynyl]benzamide: Similar structure but with a trimethylsilyl group attached to the ethynyl group.

Uniqueness

3-Amino-N-cyclopropyl-5-ethynylbenzamide is unique due to the presence of both a cyclopropyl group and an ethynyl group, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-amino-N-cyclopropyl-5-ethynylbenzamide

InChI

InChI=1S/C12H12N2O/c1-2-8-5-9(7-10(13)6-8)12(15)14-11-3-4-11/h1,5-7,11H,3-4,13H2,(H,14,15)

InChI Key

HVCBQKCODJRNNA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)N)C(=O)NC2CC2

Origin of Product

United States

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